3,5-Dibromo-benzoic acid isopropyl ester
Description
3,5-Dibromo-benzoic acid isopropyl ester is an aromatic ester derived from 3,5-dibromobenzoic acid (C₇H₄Br₂O₂, MW 279.913 g/mol) . The esterification of the carboxylic acid group with isopropyl alcohol replaces the hydroxyl (-OH) with an isopropyloxy (-OCH(CH₃)₂) group, yielding a molecular formula of C₁₀H₁₀Br₂O₂ and an estimated molecular weight of 338.01 g/mol (calculated by adding the isopropyl group’s mass to the parent acid).
Properties
Molecular Formula |
C10H10Br2O2 |
|---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
propan-2-yl 3,5-dibromobenzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-6(2)14-10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
InChI Key |
VOUBUFLBAKYUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,5-dibromo-benzoic acid isopropyl ester with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Halogenated Benzoic Acid Esters
Key Comparisons:
Halogen Effects (Br vs. Cl): Bromine’s larger atomic radius and higher electronegativity compared to chlorine increase steric bulk and polarizability. Chlorinated analogs (e.g., 3,5-dichloro-benzoic acid esters) exhibit lower molecular weights and may show faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance.
Ester Group Impact:
- Isopropyl vs. Methyl/ethyl esters : The isopropyl group confers greater hydrophobicity and metabolic stability compared to smaller esters. This aligns with its inferred role in prolonging drug half-life, as seen in related isopropyl esters used as coronary vasodilators .
- Methyl esters (e.g., 3,5-dibromo-benzoic acid methyl ester) are more polar, leading to higher aqueous solubility but reduced tissue penetration.
Functional Group Diversity: Unlike β-ketoesters (e.g., acetoacetic acid isopropyl ester), 3,5-dibromo-benzoic acid isopropyl ester lacks a reactive ketone group, making it less prone to keto-enol tautomerism. This stability may favor its use in non-enolizable prodrug formulations.
Synthetic Accessibility: The parent acid (3,5-dibromobenzoic acid) is commercially available, and esterification with isopropyl alcohol via acid-catalyzed Fischer-Speier methods is likely feasible. This contrasts with more complex β-ketoesters, which require multistep syntheses involving Claisen or Knorr reactions .
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